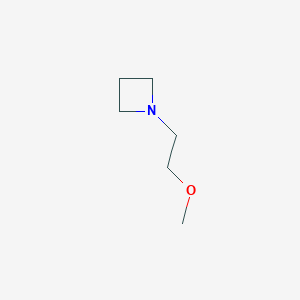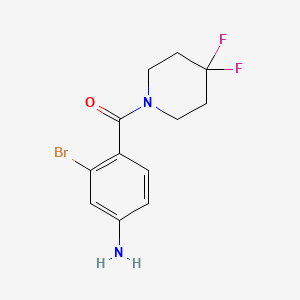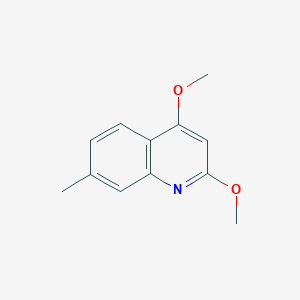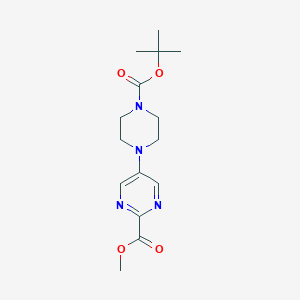
1-(2-Methoxyethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their high ring strain and unique reactivity, making them valuable in various chemical and biological applications. The presence of the 2-methoxyethyl group in this compound adds to its versatility and potential for functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)azetidine can be synthesized through several methods. This reaction is typically mediated by visible light and requires specific conditions to ensure the successful formation of the azetidine ring . Another method involves the reduction of pre-functionalized starting materials, such as 2-azetidinones, using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction, due to its efficiency and selectivity, is a preferred method in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction: Reduced forms with simpler alkyl or amine groups.
Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained four-membered ring. The ring strain facilitates reactions that can lead to the formation of new bonds or the opening of the ring, making it a versatile intermediate in various chemical processes . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Methoxyethyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it more versatile compared to aziridines, which are more reactive but less stable, and pyrrolidines, which are more stable but less reactive .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)azetidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-5-7-3-2-4-7/h2-6H2,1H3 |
Clé InChI |
NYZGXIKOABSJGA-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)



![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)






